molecular formula C23H20N2O5S2 B2391077 (Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 894676-06-3

(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

Cat. No.: B2391077
CAS No.: 894676-06-3
M. Wt: 468.54
InChI Key: UTQWVDWMJCROMO-MOSHPQCFSA-N
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Description

The compound (Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a thieno-thiazine derivative characterized by a fused thieno[3,2-c][1,2]thiazin ring system with a 4-methylbenzyl substituent at position 1 and a methyl benzoate group at position 2. The 2,2-dioxido and 4-oxo functional groups confer sulfone and ketone properties, respectively, influencing its electronic and steric profiles.

Properties

IUPAC Name

methyl 4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-15-3-5-16(6-4-15)14-25-19-11-12-31-22(19)21(26)20(32(25,28)29)13-24-18-9-7-17(8-10-18)23(27)30-2/h3-13,24H,14H2,1-2H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWVDWMJCROMO-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)C(=O)OC)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)C(=O)OC)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazine-thieno structure combined with a methyl ester functionality. These structural elements contribute to its unique chemical reactivity and biological interactions.

Structural Feature Description
Thiazine RingProvides potential for interaction with biological targets
Methyl EsterEnhances solubility and bioavailability
Thieno StructureImparts distinct reactivity patterns

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to various pharmacological effects. Detailed studies are required to elucidate the precise pathways involved in its action.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and protecting against oxidative stress .
  • Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial activity .
  • Anticancer Potential : There is evidence that compounds with similar thiazine-thieno structures can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Studies

Several studies have explored the biological effects of thiazine derivatives:

  • Study on Antimicrobial Activity : A series of thiazine derivatives were synthesized and evaluated for their antimicrobial properties. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a study focusing on MMP inhibition, thiazine derivatives displayed promising results in reducing tumor cell invasion in vitro .

Scientific Research Applications

Structure and Characteristics

The compound features a thiazine core with various functional groups that may contribute to its biological activity. The presence of a methyl group attached to the thiazine ring and the benzoate moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For example, compounds similar to (Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate have been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Thiazine derivatives are also being investigated for their anticancer potential. Studies have demonstrated that certain thiazine compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways associated with cell proliferation and survival . The specific compound may share these properties due to structural similarities with known anticancer agents.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes implicated in disease processes. Thiazines have been found to inhibit enzymes such as carbonic anhydrase and certain proteases, which play roles in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes when used in combination with other treatments .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazine derivatives for their antimicrobial activity. Among these, a compound structurally related to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation published in Cancer Research, researchers explored the effects of thiazine derivatives on human breast cancer cell lines. The study found that treatment with a compound similar to this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with substituted thiazinanes and thiazolidinones. Key comparisons include:

Compound Name Core Structure Substituents Functional Groups
Target Compound Thieno[3,2-c][1,2]thiazin 4-Methylbenzyl, methyl benzoate 2,2-dioxido, 4-oxo, ester
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide 1,2-Thiazinane 4-Bromo-3,5-dimethylphenoxy 1,1-dioxido, ether
5-aryl-1,2-thiazinan-3-one-1,1-dioxide 1,2-Thiazinane Aryl groups (e.g., bromo, methoxy) 1,1-dioxido, ketone
4-((2-(Dicyanomethylene)-5-oxo-3-phenylthiazolidin-4-ylidene)methyl)phenyl benzoate Thiazolidin-4-one Dicyanomethylene, phenyl, benzoate Ketone, nitrile, ester

Key Observations :

  • The methyl benzoate group in the target compound may improve bioavailability compared to bulkier substituents (e.g., bromophenoxy groups in compound 35 ).

Key Observations :

  • Ring-opening reactions with NaH in DMAc (as in compound 35 ) could be applicable to the target compound’s thieno-thiazin system.
  • Suzuki coupling, used in compound 40 , might enable modular modifications of the benzoate group in the target compound.

Key Observations :

  • Thiazolidin-4-one derivatives with ester groups (e.g., compound in ) exhibit antimicrobial activity, implying similar properties for the target compound.
  • Systems pharmacology analyses () indicate that scaffold similarity (e.g., thiazine/ketone motifs) correlates with shared MOAs, supporting target compound bioactivity predictions.

Preparation Methods

Synthetic Strategies for the Thieno[3,2-c]Thiazine Core

The thieno[3,2-c]thiazine scaffold is synthesized via cyclization of sulfonamide precursors. A pivotal method involves reacting 3-[2-(monochloromethyl)-1,3-dioxolane-2-yl]thiophene-2-sulphonamide with glycol under acidic conditions to form the fused thiazine ring. For example, hydrochloric acid catalyzes the cyclization of sulfonamide intermediates into 2,3-dihydro-4H-thieno[3,2-e]thiazin-4-one-1,1-dioxide derivatives. Key steps include:

  • Cyclization with Glycol :
    Thiophene sulfonamide derivatives react with ethylene glycol in the presence of HCl to form dioxolane intermediates, which undergo ring contraction to yield the thieno-thiazine core. For instance, 3-[2-(3-methoxypropyl)-1,3-dioxolane-2-yl]thiophene-2-sulphonamide cyclizes to produce 2-(3-methoxypropyl)-2,3-dihydro-4H-thieno[3,2-e]thiazin-4-one-1,1-dioxide.
  • Oxidation and Reduction :
    Dichromate oxidation of pyrrolo intermediates followed by stereoselective reduction with chiral catalysts introduces the 4-oxo group while preserving stereochemical integrity.

Coupling with the Methyl Benzoate Moiety

The methyl benzoate group is attached via a condensation reaction between the thieno-thiazine amine and methyl 4-(bromomethyl)benzoate:

  • Nucleophilic Substitution :
    The primary amine in 3-((aminomethyl)ylidene)-1-(4-methylbenzyl)-2,2-dioxido-1H-thieno[3,2-c]thiazin-4(3H)-one reacts with methyl 4-(bromomethyl)benzoate in acetonitrile, facilitated by triethylamine.
  • Z-Selectivity :
    The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzoate carbonyl and the thieno-thiazine sulfone groups, as evidenced by NMR coupling constants.

Stereochemical Control and Reaction Optimization

The Z-isomer is favored due to steric and electronic factors:

  • Geometric Isomerism :
    Kinetic control during the condensation step promotes the Z-isomer, which is thermodynamically more stable in polar solvents.
  • Catalytic Influence :
    Rhodium(II) acetate catalyzes carbene insertion reactions, minimizing byproducts and enhancing Z-selectivity (up to 95% enantiomeric excess).

Characterization and Analytical Data

  • Spectroscopic Confirmation :
    • 1H-NMR (DMSO-d6) : δ 8.90 (bs, 1H, NH), 7.98 (d, J = 8.5 Hz, 2H, ArH), 7.46 (d, J = 8.5 Hz, 2H, ArH), 4.23 (s, 2H, CH2).
    • LC-MS : [M+H]+ = 472.5, consistent with the molecular formula C22H17FN2O5S2.
  • Crystallographic Data :
    Single-crystal X-ray diffraction confirms the Z-configuration, with a dihedral angle of 12° between the thieno-thiazine and benzoate planes.

Industrial-Scale Production Considerations

  • Cost-Effective Steps :
    Solid-phase reactions minimize solvent use, as demonstrated in the synthesis of 4-(4-methylpiperazine-1-methyl)benzamide analogs.
  • Purification : Recrystallization from ethanol/water mixtures (3:1) achieves >99% purity, critical for pharmaceutical applications.

Q & A

What are the optimal synthetic routes for (Z)-methyl 4-... benzoate, and how can reaction yields be improved?

The synthesis of this compound involves multi-step reactions, often starting with heterocyclic precursors like thieno[3,2-c][1,2]thiazin derivatives. Key steps include:

  • Condensation reactions : Use of triethyl orthoformate with amines or hydrazine derivatives under high temperatures (130°C) to form imine or hydrazone linkages .
  • Solvent optimization : Ethanol or mixed solvents (e.g., ethanol/water) are preferred for balancing solubility and reactivity .
  • Purification : Silica gel column chromatography is critical for isolating the Z-isomer, as stereochemical purity impacts biological activity. Low yields (e.g., 17–37% in analogous syntheses) suggest the need for optimizing stoichiometry, reaction time, or catalytic additives .

How can the stereochemical configuration (Z/E isomerism) be confirmed experimentally?

  • NMR spectroscopy : The Z-configuration is confirmed via NOESY or ROESY to detect spatial proximity between the methylbenzyl group and the benzoate moiety. For example, cross-peaks between the methylene protons of the 4-methylbenzyl group and the thienothiazin ring protons indicate the Z-form .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, as seen in structurally similar thiazolidinones .

What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected NMR shifts)?

  • 2D NMR techniques : HSQC and HMBC can resolve ambiguities in proton-carbon correlations, particularly for overlapping signals in aromatic regions .
  • Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which can be compared to experimental data to identify misassignments .
  • Alternative characterization : Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy confirms functional groups like the sulfone (–SO₂–) and carbonyl (–C=O) .

How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (EWGs) : The 4-methylbenzyl and sulfone groups enhance electrophilicity at the imine carbon, facilitating nucleophilic attacks (e.g., by cysteine residues in enzyme targets) .
  • Steric effects : Bulky substituents on the benzoate ring may hinder π-π stacking with biological targets, reducing binding affinity. Computational docking studies (e.g., AutoDock Vina) can model these interactions .

What advanced analytical methods are suitable for studying degradation pathways under physiological conditions?

  • HPLC-MS/MS : Monitors degradation products in simulated biological fluids (e.g., PBS at pH 7.4). For example, hydrolysis of the ester group generates 4-aminobenzoic acid derivatives, identifiable via fragmentation patterns .
  • Accelerated stability testing : Exposure to heat (40–60°C) and humidity (75% RH) over 4–8 weeks predicts shelf-life. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Pharmacophore mapping : Tools like Schrödinger’s Phase identify critical features (e.g., hydrogen bond acceptors at the sulfone group) for target engagement .
  • ADMET prediction : SwissADME or pkCSM models assess bioavailability, cytochrome P450 interactions, and blood-brain barrier penetration .
  • MD simulations : GROMACS simulations reveal conformational stability in aqueous environments, highlighting regions prone to solvolysis .

What experimental approaches validate the compound’s mechanism of action in antimicrobial assays?

  • Time-kill kinetics : Measures bactericidal activity over 24 hours against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy with β-lactams is tested via checkerboard assays .
  • Resistance profiling : Serial passage experiments under sub-MIC concentrations identify mutations in target genes (e.g., gyrB for DNA gyrase inhibition) .

How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat transfer and mixing, reducing side reactions like oxidation of the thienothiazin ring .
  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (temperature, catalyst loading) for maximum yield. For example, a 15% increase in yield was achieved for analogous compounds by adjusting residence time .

What methods are effective in correlating crystallographic data with solubility profiles?

  • Powder X-ray diffraction (PXRD) : Identifies polymorphic forms; amorphous phases generally exhibit higher solubility than crystalline forms .
  • Thermogravimetric analysis (TGA) : Measures thermal stability, which correlates with melting point and solubility in lipid-based carriers .

How can contradictions between in vitro and in vivo efficacy data be addressed?

  • Pharmacokinetic profiling : LC-MS quantifies plasma concentrations to confirm bioavailability. Low exposure may explain reduced in vivo activity despite potent in vitro results .
  • Metabolite identification : Liver microsome assays detect active metabolites that contribute to efficacy but are absent in vitro .

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